Acide 4-tert-butyl-2-nitrobenzoïque

Vue d'ensemble

Description

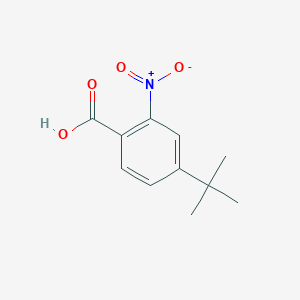

4-Tert-butyl-2-nitrobenzoic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a tert-butyl group, and the hydrogen atom at the second position is replaced by a nitro group

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

4-Tert-butyl-2-nitrobenzoic acid serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Catalysis : It can act as a catalyst in several organic transformations, facilitating the formation of complex molecules from simpler precursors. The presence of the nitro group enhances its reactivity, making it valuable in synthetic pathways.

- Synthetic Routes : Multiple synthetic methods have been developed for producing 4-tert-butyl-2-nitrobenzoic acid. These include oxidation processes and reactions involving substituted benzenes. For instance, one method involves the oxidation of 4-tert-butyl-1-methyl-2-nitrobenzene using potassium permanganate in pyridine .

Recent studies have highlighted the biological activities of 4-tert-butyl-2-nitrobenzoic acid, suggesting its potential as a therapeutic agent:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, positioning it as a candidate for developing anti-inflammatory medications.

- Antimicrobial Activity : Preliminary studies suggest that 4-tert-butyl-2-nitrobenzoic acid exhibits antimicrobial properties, which could be beneficial in pharmaceutical applications targeting bacterial infections.

Interaction Studies

The compound has been investigated for its interactions with biological molecules:

- Protein Interactions : Studies have shown that 4-tert-butyl-2-nitrobenzoic acid can interact with proteins and enzymes, potentially altering their functions. Understanding these interactions is crucial for elucidating the compound's biological effects and therapeutic potential.

Mécanisme D'action

Target of Action

The primary targets of 4-Tert-butyl-2-nitrobenzoic acid are proteins with cysteine residues . The compound can attach to these residues, forming a tert-butyl group . This modification can significantly alter the protein’s function, providing a means of studying large biomolecular assemblies .

Mode of Action

4-Tert-butyl-2-nitrobenzoic acid interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom is removed from the benzylic position of the compound, resulting in a resonance-stabilized radical . This radical can then react with other molecules, leading to various downstream effects .

Biochemical Pathways

The compound’s action primarily affects the pathways involving the proteins it targets . For example, in the case of synaptotagmin-1 and complexin-1, two proteins involved in neurotransmitter release, the attachment of the tert-butyl group can influence the proteins’ interactions with other components of the presynaptic complex . This can, in turn, affect the overall process of neurotransmitter release .

Result of Action

The molecular and cellular effects of 4-Tert-butyl-2-nitrobenzoic acid’s action depend on the specific proteins it targets. For instance, when the compound targets synaptotagmin-1 and complexin-1, it can influence the formation of presynaptic complexes, potentially affecting the efficiency of neurotransmitter release .

Action Environment

The action, efficacy, and stability of 4-Tert-butyl-2-nitrobenzoic acid can be influenced by various environmental factors. For example, the presence of other reactive species can affect the compound’s reactivity . Additionally, factors such as pH and temperature can influence the compound’s stability and the rate at which it reacts with its targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-nitrobenzoic acid typically involves the nitration of 4-tert-butylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at a controlled temperature to ensure the selective nitration at the ortho position relative to the carboxyl group.

Industrial Production Methods: In an industrial setting, the production of 4-tert-butyl-2-nitrobenzoic acid may involve large-scale nitration reactors with precise control over reaction conditions such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Tert-butyl-2-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Esterification: The carboxyl group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Esterification: Alcohols with sulfuric acid or other acid catalysts.

Major Products:

Reduction: 4-tert-butyl-2-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the electrophile used.

Esterification: 4-tert-butyl-2-nitrobenzoate esters.

Comparaison Avec Des Composés Similaires

4-Tert-butylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Nitrobenzoic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.

4-Nitrobenzoic acid: Has the nitro group at the para position, leading to different reactivity and applications.

Uniqueness: 4-Tert-butyl-2-nitrobenzoic acid is unique due to the combination of the electron-withdrawing nitro group and the bulky tert-butyl group. This combination imparts distinct chemical properties, making it a valuable compound for specific synthetic and research applications.

Activité Biologique

4-Tert-butyl-2-nitrobenzoic acid (PTBBA) is an organic compound that has garnered attention for its potential biological activities. With the molecular formula , this compound features a benzoic acid structure with a tert-butyl group and a nitro group, which contribute to its diverse chemical reactivity and biological properties. This article reviews the available literature on the biological activity of PTBBA, focusing on its anti-inflammatory and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula :

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents

The unique structure of PTBBA allows it to interact with various biological molecules, making it a subject of interest in pharmacological research.

1. Anti-inflammatory Activity

Research indicates that PTBBA exhibits significant anti-inflammatory properties. It has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

- Mechanism of Action : PTBBA may exert its anti-inflammatory effects by blocking the production of pro-inflammatory cytokines and mediators. The presence of the nitro group is thought to enhance its interaction with biological targets, potentially modulating intracellular signaling pathways involved in inflammation .

Case Study: Inhibition of COX-2

In a study examining the anti-inflammatory potential of various nitro compounds, PTBBA demonstrated a notable ability to inhibit COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory diseases .

2. Antimicrobial Properties

PTBBA has also been investigated for its antimicrobial activity against various pathogens. Studies have indicated that it possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Research has shown that PTBBA exhibits an MIC value of approximately 20 μM against S. aureus, indicating its effectiveness as an antibacterial agent .

Table 1: Antimicrobial Activity of PTBBA

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

The biological activity of PTBBA can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory processes and bacterial cell wall synthesis.

- Cell Membrane Disruption : Its lipophilic nature allows PTBBA to penetrate bacterial membranes, leading to cell lysis.

3. Interaction Studies

Studies have focused on the interactions between PTBBA and various proteins and enzymes. These interactions are crucial for understanding the compound's biological effects and therapeutic potential.

- Protein Binding : PTBBA has been shown to bind with certain proteins, potentially altering their functions and contributing to its pharmacological effects .

Future Directions

Despite the promising biological activities exhibited by PTBBA, further research is needed to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies : Assessing the efficacy and safety of PTBBA in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Propriétés

IUPAC Name |

4-tert-butyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)7-4-5-8(10(13)14)9(6-7)12(15)16/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADEHDXGNQZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292749 | |

| Record name | 4-tert-butyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103797-19-9 | |

| Record name | 4-tert-butyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.